molecular formula C18H28N2O3 B8494696 Methyl 5-tert-Butyl-2-(diethylcarbamoyl)benzylcarbamate

Methyl 5-tert-Butyl-2-(diethylcarbamoyl)benzylcarbamate

Cat. No. B8494696
M. Wt: 320.4 g/mol
InChI Key: LMLHPNFSTLDASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-tert-Butyl-2-(diethylcarbamoyl)benzylcarbamate is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

methyl N-[[5-tert-butyl-2-(diethylcarbamoyl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H28N2O3/c1-7-20(8-2)16(21)15-10-9-14(18(3,4)5)11-13(15)12-19-17(22)23-6/h9-11H,7-8,12H2,1-6H3,(H,19,22)

InChI Key

LMLHPNFSTLDASE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C(C)(C)C)CNC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL microwave vial equipped with a magnetic stirrer was charged with 102a (1.00 g, 3.83 mmol), methyl carbamate (575 mg, 7.66 mmol), trifluoroacetic acid (871 mg, 7.66 mmol), triethylsilane (888 mg, 7.66 mmol) and acetonitrile (10 mL). The vial was loaded in a Biotage microwave and heated at 130° C. for 1.5 h. After this time, the solution was concentrated in vacuo. The resulting residue was partitioned between methylene chloride (100 mL) and a saturated aqueous sodium bicarbonate (30 mL). The aqueous layer was extracted with methylene chloride (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 60% ethyl acetate/hexanes) to afford a 71% yield (858 mg) of 102b as a colorless oil; 1H NMR (300 MHz, CDCl3) δ 7.42 (s, 1H), 7.29 (m, 1H), 7.12 (d, 1H, J=7.7 Hz), 5.60 (br s, 1H), 4.27 (br s, 2H), 3.65 (s, 3H), 3.57 (q, 2H, J=6.8 Hz), 3.20 (q, 2H, J=6.7 Hz), 1.31 (s, 9H), 1.26 (t, 3H, J=6.7 Hz), 1.09 (t, 3H, J=6.8 Hz); MS (ESI+) m/z 321.2 (M+H).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
71%

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